4-fluoro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide
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Description
4-fluoro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide is a useful research compound. Its molecular formula is C20H18FN3OS and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.11546154 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is mGluR1 (metabotropic glutamate receptor 1) . mGluR1 is a type of glutamate receptor that is active in the central nervous system and plays a crucial role in synaptic plasticity, which is the ability of synapses to strengthen or weaken over time. This receptor is involved in learning and memory processes.
Mode of Action
This compound acts as a potent antagonist of the mGluR1 receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound binds to the mGluR1 receptor and blocks its activation by glutamate, thereby inhibiting the downstream effects of mGluR1 activation.
Pharmacokinetics
The compound has been noted to have agood pharmacokinetic profile in rats , suggesting that it may have suitable bioavailability and metabolic stability for in vivo studies.
Result of Action
The inhibition of mGluR1 by this compound can lead to a decrease in the excitatory activity of the glutamatergic system. This could potentially result in antipsychotic-like effects , as the compound has demonstrated in several animal models .
Properties
IUPAC Name |
4-fluoro-N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c1-13-2-4-14(5-3-13)18-17(24-10-11-26-20(24)23-18)12-22-19(25)15-6-8-16(21)9-7-15/h2-9H,10-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXUWLQKNVGXMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)CNC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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